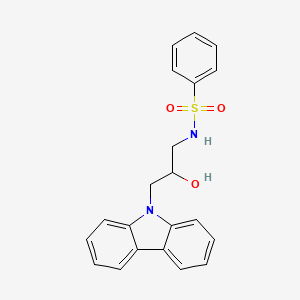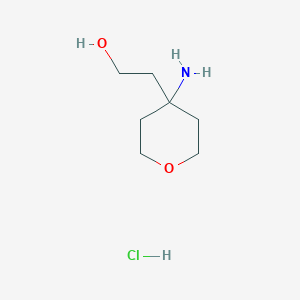
N-(3-(9H-Carbazol-9-yl)-2-hydroxypropyl)benzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)benzenesulfonamide: is a complex organic compound that features a carbazole moiety linked to a benzenesulfonamide group via a hydroxypropyl chain
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)benzenesulfonamide is used in the synthesis of advanced materials, including polymers and organic semiconductors .
Biology and Medicine:
Industry: In the industrial sector, it can be used in the development of new materials with unique electronic properties, such as memristors for neuromorphic computing .
Wirkmechanismus
Target of Action
It is known that the compound is used in the development of bistable memory devices , suggesting that its targets may be related to electrical properties and charge transport.
Mode of Action
The compound incorporates a carbazole heterocycle, which acts as a functional charge carrier transporting unit . This facilitates resistive switching by the applied voltage . The main physical mechanisms driving the resistive switching have been attributed to the electric field-induced reorientation of heterocycles, which modulates charge transport, and trapping/detrapping of charges in localized states within the bulk of the polymer .
Pharmacokinetics
As the compound is primarily used in the development of electronic devices
Result of Action
The compound exhibits rewriteable flash memory behavior with bistable conductivity . It demonstrates a remarkable lifetime and remains persistent for more than 10^4 seconds under a static voltage of 0.5 V . The compound’s action results in a current ON/OFF ratio exceeding 100 , indicating its potential for use in memory devices.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)benzenesulfonamide. Memory persistence is strengthened by the physical crosslinking caused by hydrogen bonds between amide and carbonyl groups in the aliphatic side chains . This physical network further enhances the thermal and mechanical stability of the compound in comparison to similar polymers , highlighting its potential as a suitable material for organic memory devices.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)benzenesulfonamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dioxane, and catalysts like RANEY® nickel for hydrogenation steps .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale reactors and purification systems.
Analyse Chemischer Reaktionen
Types of Reactions: N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized under specific conditions.
Reduction: The sulfonamide group can be reduced to amines.
Substitution: The hydroxypropyl chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or RANEY® nickel.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products depend on the specific reactions. For example, oxidation of the carbazole moiety can yield carbazole-3,6-dione, while reduction of the sulfonamide group can produce the corresponding amine derivatives.
Vergleich Mit ähnlichen Verbindungen
Poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide]: This compound shares the carbazole moiety and has similar electronic properties.
N-vinyl carbazole: Another carbazole derivative used in polymer synthesis.
Uniqueness: N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)benzenesulfonamide is unique due to the presence of both a hydroxypropyl chain and a benzenesulfonamide group, which confer distinct chemical reactivity and potential for diverse applications.
Eigenschaften
IUPAC Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c24-16(14-22-27(25,26)17-8-2-1-3-9-17)15-23-20-12-6-4-10-18(20)19-11-5-7-13-21(19)23/h1-13,16,22,24H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPGWVGNAXVPKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2448012.png)


![(3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-thienyl)methanone](/img/structure/B2448017.png)
![1-[4-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-one](/img/structure/B2448020.png)

![2-methyl-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2448023.png)


![2-methoxy-N-{3-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2448028.png)

![1-(3-Chlorophenyl)-3-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2448032.png)

